Technical Guide: Physicochemical Properties of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid
Technical Guide: Physicochemical Properties of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid
Abstract: This document provides an in-depth technical guide for the comprehensive physicochemical characterization of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, a substituted indazole derivative of interest in medicinal chemistry and drug development. Recognizing that this specific molecule is not extensively cataloged in public literature, this guide emphasizes the foundational principles and robust experimental protocols required to generate and validate its core physicochemical data. We move beyond simple data reporting to explain the scientific rationale behind each experimental choice, ensuring a self-validating and reproducible characterization workflow. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the evaluation of novel chemical entities.
Introduction and Strategic Context
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Indazole derivatives exhibit a wide spectrum of activities, including anti-inflammatory, anti-tumor, and anti-emetic properties.[2] The molecule of interest, 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, combines this core with a carboxylic acid functional group, critical for modulating solubility and target binding, and a 4-chlorobenzyl substituent at the N-2 position.
The regiochemistry of substitution on the indazole nitrogen is a critical determinant of biological activity. While the 1H-tautomer is often thermodynamically more stable, targeted synthesis of the 2H-isomer is a common strategy in drug design, with studies showing that 2H-regioisomers can exhibit superior potency for certain targets.[2][3] Therefore, unambiguous confirmation of the N-2 substitution is the first analytical checkpoint post-synthesis.
Physicochemical characterization is not a perfunctory exercise; it is the foundation upon which all subsequent development activities are built. Properties such as melting point, solubility, and pKa govern a molecule's processability, formulation strategy, and, most critically, its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). This guide provides the authoritative protocols to establish these parameters with high fidelity.
Molecular Structure and Predicted Properties
Prior to embarking on extensive laboratory work, in-silico prediction provides valuable estimates of a compound's properties, guiding experimental design. These computational models leverage vast datasets to forecast behavior based on molecular structure.
| Identifier | Value |
| IUPAC Name | 2-(4-chlorobenzyl)-2H-indazole-3-carboxylic acid |
| Molecular Formula | C₁₅H₁₁ClN₂O₂ |
| Molecular Weight | 286.72 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)Cl)C(=O)O |
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
|---|---|---|
| LogP (Octanol/Water) | 3.5 - 4.5 | Indicates lipophilicity; influences membrane permeability and absorption. |
| Aqueous Solubility | Low | A key challenge for oral bioavailability; dictates formulation needs (e.g., salt forms, amorphous dispersions). |
| pKa (Acidic) | 3.0 - 4.0 | Governs the degree of ionization at physiological pH, profoundly impacting solubility and absorption in the GI tract.[4][5] |
Note: Predicted values are derived from standard computational algorithms (e.g., QSPR, QM/MM methods) and should be confirmed experimentally. The accuracy of these predictions can be affected by factors like conformational flexibility and intramolecular interactions.[5][6][7]
Synthesis and Structural Verification
The synthesis of 2H-indazole derivatives typically involves the N-alkylation of a suitable indazole precursor, such as methyl 1H-indazole-3-carboxylate.[3] This reaction often yields a mixture of N-1 and N-2 regioisomers, which must be separated chromatographically.
Unambiguous structural confirmation of the desired 2-(4-Chlorobenzyl) isomer is paramount. This is achieved using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOESY) experiments, which can elucidate the spatial relationships and through-bond correlations that definitively distinguish the N-1 and N-2 isomers.[3]
Core Experimental Characterization Protocols
The following sections detail the authoritative, field-proven methodologies for determining the critical physicochemical properties of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid.
Melting Point (MP) Determination for Identity and Purity
Causality: The melting point is a thermal property that serves as a primary indicator of a crystalline compound's identity and purity.[8] Pure compounds exhibit a sharp, well-defined melting range, whereas impurities typically depress the melting point and broaden the range. This analysis is a fundamental quality control check.[8][9]
Protocol: USP/Ph. Eur. Capillary Method (Class Ia) This method is the pharmacopeial standard for its reliability and precision.[10][11]
-
Apparatus Calibration: Verify the performance of the melting point apparatus using certified reference standards (e.g., from USP or MilliporeSigma) that bracket the expected melting point of the sample.[10][11] Calibration must be performed at regular intervals.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load the sample into a standard capillary tube (e.g., 1.3–1.5 mm O.D.) to a packing height of 2-3 mm.
-
Initial Determination (Scouting): Perform a rapid determination by heating at a high rate (e.g., 10-20 °C/min) to find the approximate melting temperature.
-
Accurate Determination:
-
Set the starting temperature of the apparatus to at least 10 °C below the approximate melting point found in the scouting run.
-
Once the start temperature is reached, introduce the sample capillary.
-
Initiate heating at a controlled, constant rate of 1 °C per minute.[10]
-
Record T-onset: The temperature at which the first drop of liquid becomes visible.
-
Record T-clear: The temperature at which the last solid particle melts completely.
-
-
Reporting: Report the result as the melting range (T-onset – T-clear). Perform the measurement in triplicate to ensure reproducibility.
Caption: Workflow for Pharmacopeia-Compliant Melting Point Determination.
Equilibrium Aqueous Solubility (S)
Causality: Aqueous solubility is a critical factor for orally administered drugs, as dissolution is the rate-limiting step for absorption. Poor solubility can lead to low and variable bioavailability. The World Health Organization (WHO) recommends the shake-flask method for determining equilibrium solubility, particularly for Biopharmaceutics Classification System (BCS) applications.[12][13]
Protocol: Saturation Shake-Flask Method (WHO/BCS Guideline) This method determines the thermodynamic equilibrium solubility, which is the most relevant value for predicting in-vivo dissolution.[12][14]
-
Buffer Preparation: Prepare pharmacopeial-grade buffers at a minimum of three pH levels relevant to the gastrointestinal tract: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[13]
-
Experimental Setup:
-
For each pH buffer, add an excess amount of the compound to a known volume of buffer in a sealed, inert container (e.g., glass vial). "Excess" ensures that a solid phase remains at equilibrium.
-
Prepare each condition in triplicate.
-
-
Equilibration: Place the sealed vials in a constant temperature shaker bath, typically maintained at 37 ± 1 °C. Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is common, but the exact time should be established by sampling at intermediate points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.[14]
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at 37 °C to let the excess solid settle. Separate the saturated supernatant from the solid phase using an appropriate method that does not alter the concentration, such as centrifugation followed by careful withdrawal of the supernatant, or filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: Report the solubility at each pH value in mg/mL or µg/mL. The solid phase remaining after the experiment should be analyzed (e.g., by XRPD) to confirm that no polymorphic or phase transformation has occurred.[13]
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Acid Dissociation Constant (pKa)
Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[4] For 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, the carboxylic acid group is expected to be the primary ionizable center. Its pKa will dictate the charge state of the molecule across the physiological pH range, which in turn dramatically affects solubility, permeability, and receptor interactions.
Protocol: Potentiometric Titration Potentiometric titration is a highly accurate and direct method for determining the pKa of ionizable compounds.
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard pH buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system. For compounds with low water solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be required. The effect of the co-solvent must be accounted for, often by extrapolating results from several co-solvent concentrations back to 0% to determine the aqueous pKa.
-
Titration:
-
Place the sample solution in a jacketed beaker to maintain constant temperature.
-
Using a calibrated auto-burette, perform a titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M KOH) to the acidic compound solution.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point can be accurately determined from the first or second derivative of the titration curve.
-
-
Reporting: Report the pKa value, the temperature of the measurement, and the solvent system used. Perform the determination in triplicate.
Caption: Workflow for Potentiometric Titration to Determine pKa.
Data Summary and Interpretation
While specific experimental data for the title compound is not publicly available, we can present a template for data reporting and provide comparative values for the parent scaffold, indazole-3-carboxylic acid, where known.
Table 2: Summary of Physicochemical Properties
| Property | Methodology | Conditions | Result for Indazole-3-carboxylic acid (CAS 4498-67-3) | Result for Title Compound (To Be Determined) |
|---|---|---|---|---|
| Melting Point | USP Capillary Method | 1 °C/min ramp rate | 266-270 °C (decomposes) | TBD (°C) |
| Aqueous Solubility | Shake-Flask | pH 1.2, 37 °C | TBD | TBD (mg/mL) |
| Aqueous Solubility | Shake-Flask | pH 4.5, 37 °C | TBD | TBD (mg/mL) |
| Aqueous Solubility | Shake-Flask | pH 6.8, 37 °C | TBD | TBD (mg/mL) |
| pKa | Potentiometric Titration | 25 °C, Aqueous | TBD | TBD |
Interpretation: The addition of the lipophilic 4-chlorobenzyl group is expected to significantly decrease the aqueous solubility and increase the LogP compared to the parent indazole-3-carboxylic acid. The melting point may decrease due to the disruption of the crystal lattice packing that is likely present in the parent acid, which can form strong intermolecular hydrogen bonds. The pKa of the carboxylic acid is not expected to change dramatically, as the N-2 substituent is electronically distant, but a minor shift may be observed.
Conclusion
The systematic characterization of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, as outlined in this guide, is a prerequisite for its rational development as a potential therapeutic agent. By adhering to these robust, authoritative protocols, researchers can generate high-quality, reproducible data on melting point, solubility, and pKa. This foundational knowledge is indispensable for guiding formulation design, interpreting biological data, and ultimately ensuring the successful progression of a promising chemical entity from the laboratory to preclinical and clinical evaluation.
References
-
Tripathi D, et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4): 15-29. [Link]
-
Zhang, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Journal of New Drugs, 28(19), 2351-2356. [Link]
-
World Health Organization (WHO). (2018). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). WHO Technical Report Series, No. 1010. [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]
-
Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. [Link]
- Multiple Authors. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Google Scholar.
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-322. [Link]
-
Sandoval-Lira, J., et al. (2024). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. International Journal of Molecular Sciences, 25(5), 2849. [Link]
-
Sandoval-Lira, J., et al. (2024). pKa predictions for arsonic acid derivatives. ChemRxiv. [Link]
-
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. [Link]
-
University of Alberta. (n.d.). Melting Point Determination. Organic Laboratory Techniques. [Link]
-
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]
-
Schaller, A., et al. (2023). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole-3-carboxylic acid. PubChem Compound Database. [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]
-
Li, W., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4919-4942. [Link]
-
Candeias, N. R., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-883. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). 2H-Indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester Properties. CompTox Chemicals Dashboard. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]
-
Yerragunta, V., et al. (2013). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 5(1), 233-240. [Link]
-
Hernández-Luis, F., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(10), 1665. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mrupp.info [mrupp.info]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. optibrium.com [optibrium.com]
- 8. nano-lab.com.tr [nano-lab.com.tr]
- 9. resolvemass.ca [resolvemass.ca]
- 10. thinksrs.com [thinksrs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. who.int [who.int]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
